3-(Thiophen-3-yl)prop-2-en-1-amine

Description

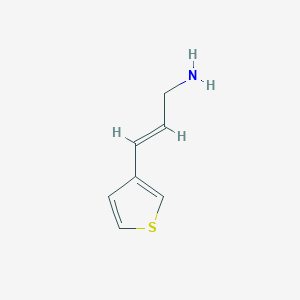

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9NS |

|---|---|

Molecular Weight |

139.22 g/mol |

IUPAC Name |

(E)-3-thiophen-3-ylprop-2-en-1-amine |

InChI |

InChI=1S/C7H9NS/c8-4-1-2-7-3-5-9-6-7/h1-3,5-6H,4,8H2/b2-1+ |

InChI Key |

GYNMCSIQRMRLLA-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CSC=C1/C=C/CN |

Canonical SMILES |

C1=CSC=C1C=CCN |

Origin of Product |

United States |

Research Overview of 3 Thiophen 3 Yl Prop 2 En 1 Amine

Significance of Thiophene (B33073) and Allylic Amine Motifs in Chemical Research

The thiophene nucleus and the allylic amine functional group are independently recognized as "privileged" scaffolds in medicinal chemistry and materials science. researchgate.netnih.gov Their combination within a single molecule, as in 3-(thiophen-3-yl)prop-2-en-1-amine, suggests a rich potential for novel applications.

Thiophene Motif: Thiophene is a five-membered, sulfur-containing aromatic heterocycle. wikipedia.org Its structure is analogous to benzene (B151609), and it exhibits similar aromatic reactivity, readily undergoing electrophilic substitution reactions such as halogenation, nitration, and acylation. researchgate.netcognizancejournal.comderpharmachemica.com This reactivity, combined with the ability of the sulfur atom to engage in hydrogen bonding, makes thiophene a versatile building block in drug discovery. nih.gov

The significance of the thiophene moiety is underscored by its presence in numerous FDA-approved drugs. nih.govnih.gov Thiophene derivatives have demonstrated a vast array of pharmacological activities. nih.govencyclopedia.pubresearchgate.netnih.gov

Table 1: Documented Biological Activities of Thiophene-Containing Compounds

| Biological Activity | Description | Example Drug(s) |

| Anti-inflammatory | Reduces inflammation or swelling. nih.govencyclopedia.pub | Suprofen, Tiaprofenic acid nih.gov |

| Anticancer | Used in the treatment of cancer. nih.govtandfonline.com | Raltitrexed, Olanzapine nih.gov |

| Antimicrobial | Kills or inhibits the growth of microorganisms. cognizancejournal.comnih.gov | Cefoxitin, Sertaconazole nih.gov |

| Antiviral | Inhibits the replication of viruses. researchgate.netnih.gov | --- |

| Anticonvulsant | Prevents or reduces the severity of seizures. researchgate.netnih.gov | Tiagabine, Etizolam nih.gov |

| Antihypertensive | Used to treat high blood pressure. cognizancejournal.comtandfonline.com | Tiamenidine, Tienilic acid nih.gov |

| Antiplatelet | Decreases platelet aggregation. nih.gov | Ticlopidine, Clopidogrel nih.govencyclopedia.pub |

Allylic Amine Motif: Allylic amines are organic compounds containing an amino group attached to an allyl group. nih.gov This structural unit is a key building block in organic synthesis and a crucial feature in many biologically active compounds, natural products, and pharmaceuticals. nih.govrsc.org The development of efficient and selective methods for synthesizing allylic amines is an active area of research, with techniques including metal-catalyzed C-H amination, hydroamination of dienes, and multicomponent coupling reactions. rsc.orgrsc.orgincatt.nl

The versatility of allylic amines stems from the reactivity of both the amine and the adjacent double bond, allowing for diverse chemical transformations. nih.gov Their ability to pre-organize molecular conformation through allylic strain is a critical consideration in modern medicinal chemistry for optimizing ligand-receptor binding. nih.gov

Table 2: Importance of the Allylic Amine Motif

| Area of Significance | Description |

| Synthetic Building Block | Serves as a versatile precursor for synthesizing complex molecules like heterocycles, amino acids, and alkaloids. nih.govrsc.org |

| Pharmacophore | Acts as a critical structural motif in drugs, contributing to their biological activity. incatt.nl Examples include Naftifine and Cinnarizine. incatt.nl |

| Conformational Control | Influences the three-dimensional shape of molecules, which is crucial for interaction with biological targets. nih.gov |

| Material Science | Used in the development of polymers and other advanced materials. ontosight.ai |

Contemporary Research Trajectories for Conjugated Heterocyclic Amines

Conjugated heterocyclic amines, a class that includes this compound, are characterized by a heterocyclic ring linked to an amino group via a system of alternating double and single bonds. Research in this area is multifaceted, spanning materials science and medicinal chemistry.

In materials science, the focus is often on the development of novel organic semiconductors, conducting polymers, and dyes. ontosight.ai The extended π-conjugation in these systems facilitates electron delocalization, a key property for electronic applications. Thiophene-based co-oligomers, for example, are synthesized for their potential use in organic electronics. umich.edu

In medicinal and biological chemistry, research is often driven by the desire to create new therapeutic agents. nih.gov Scientists are exploring how modifying the structure of heterocyclic amines affects their interaction with biological targets like enzymes and receptors. acs.org For instance, novel amine-type cyclopentanepyridinone derivatives are being synthesized and evaluated as potential HIV-1 non-nucleoside reverse transcriptase inhibitors. acs.org

Another significant research trajectory involves understanding the biological effects of heterocyclic amines formed during the cooking of meat at high temperatures. nih.govtaylorandfrancis.com Some of these compounds are known mutagens, and studies are investigating their links to various health conditions, including their potential to induce insulin (B600854) resistance. nih.govnih.gov This research highlights the dual nature of heterocyclic amines as both potential therapeutics and potential toxins, depending on their specific structure and context.

Historical Context of Related Thiophene-Allylamine Systems

The historical foundation for research on compounds like this compound is built upon the separate discoveries and subsequent synthetic explorations of its core components.

The story of thiophene began in 1882, when Viktor Meyer discovered it as an impurity in benzene derived from coal tar. nih.govwikipedia.orgslideshare.net He isolated the new substance after observing that the classic indophenin color reaction, then believed to be characteristic of benzene, failed with pure benzene but worked with the commercial grade. wikipedia.orgderpharmachemica.com This discovery spurred extensive investigation into the chemistry of thiophene, leading to the development of foundational synthetic methods like the Paal-Knorr and Gewald reactions, which are still in use today. derpharmachemica.comorganic-chemistry.org

The study of allylic amines has a similarly rich history, with early synthetic procedures for the parent compound, allylamine (B125299), being developed from allyl isothiocyanate. orgsyn.org Over the decades, the synthetic toolkit for accessing more complex allylic amines has expanded dramatically. organic-chemistry.orgorganic-chemistry.org

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For 3-(thiophen-3-yl)prop-2-en-1-amine, both ¹H and ¹³C NMR would provide critical data for stereochemical and conformational analysis.

While specific spectral data for this compound is not widely available in the cited literature, the expected NMR signatures can be inferred from related structures and general principles of NMR spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons of the thiophene (B33073) ring, the vinylic protons of the prop-2-en-1-amine chain, and the amine group. The coupling constants (J-values) between the vinylic protons would be crucial in assigning the stereochemistry of the double bond, with a larger coupling constant (typically 12-18 Hz) indicating a trans or (E)-configuration, which is generally more stable. The chemical shifts of the thiophene protons would confirm the 3-substitution pattern. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), would be instrumental in confirming the connectivity of the protons and providing insights into the spatial proximity of different parts of the molecule, which is key to understanding its preferred conformation in solution.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the thiophene ring and the alkene chain would further corroborate the structural assignment. Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate the proton and carbon signals, providing unambiguous assignment of all atoms in the molecular skeleton.

A detailed analysis of the chemical shifts and coupling constants, supported by 2D-NMR experiments, would allow for a complete assignment of the stereochemistry and a comprehensive understanding of the conformational preferences of this compound in solution.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| Thiophene-H2 | 7.2 - 7.5 | dd | J2,4, J2,5 |

| Thiophene-H4 | 7.0 - 7.3 | dd | J4,2, J4,5 |

| Thiophene-H5 | 7.3 - 7.6 | dd | J5,2, J5,4 |

| Vinylic-Hα | 6.0 - 6.5 | dt | Jα,β, Jα,γ |

| Vinylic-Hβ | 6.5 - 7.0 | d | Jβ,α |

| Methylene-Hγ | 3.3 - 3.8 | d | Jγ,α |

| Amine-NH₂ | 1.5 - 3.0 | br s | - |

| Carbon | Expected Chemical Shift (ppm) |

| Thiophene-C2 | 120 - 128 |

| Thiophene-C3 | 135 - 145 |

| Thiophene-C4 | 125 - 130 |

| Thiophene-C5 | 120 - 128 |

| Vinylic-Cα | 125 - 135 |

| Vinylic-Cβ | 130 - 140 |

| Methylene-Cγ | 40 - 50 |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not available, the structure of the closely related compound, (E)-3-(dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one, offers significant insights into the likely solid-state conformation. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups and analyze the bonding within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine would appear as a medium to weak band in the region of 3300-3500 cm⁻¹. The C=C stretching vibration of the alkene would be observed around 1640-1680 cm⁻¹. The C-H stretching vibrations of the thiophene ring and the alkene would be found in the 3000-3100 cm⁻¹ region. The C-S stretching of the thiophene ring typically appears in the 600-800 cm⁻¹ range. The N-H bending vibration would be expected around 1590-1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C stretching vibration, which might be weak in the IR spectrum, would likely show a strong signal in the Raman spectrum due to the polarizability of the double bond. The symmetric stretching of the thiophene ring would also be a prominent feature.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H (Amine) | Stretching | 3300-3500 | Medium-Weak |

| C-H (Thiophene/Alkene) | Stretching | 3000-3100 | Medium |

| C=C (Alkene) | Stretching | 1640-1680 | Medium-Weak (IR), Strong (Raman) |

| N-H (Amine) | Bending | 1590-1650 | Medium |

| C-S (Thiophene) | Stretching | 600-800 | Medium |

Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation pattern would be influenced by the stability of the resulting ions. A common fragmentation pathway for primary amines is the α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. In this case, cleavage of the Cα-Cβ bond would lead to the formation of a stable iminium ion [CH₂=NH₂]⁺ at m/z 30.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Determination (if chiral derivatives)

While this compound itself is not chiral, the introduction of a stereocenter, for instance by substitution on the propene chain or by creating a chiral derivative, would necessitate the use of chiroptical spectroscopy to determine the absolute configuration.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques for this purpose. ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region, which is sensitive to the electronic transitions within a chiral molecule. VCD provides similar information but in the infrared region, probing the vibrational transitions.

For a chiral derivative of this compound, the experimental ECD and VCD spectra could be compared with theoretically calculated spectra for the possible enantiomers. A good match between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration. The study of chiral polythiophenes has demonstrated that the thiophene chromophore can exhibit strong chiroptical signals when placed in a chiral environment, indicating that this technique would be highly sensitive to the stereochemistry of any chiral derivatives of the title compound.

Surface Morphology and Micrography Analysis (e.g., SEM) for Amorphous or Crystalline Forms

Scanning Electron Microscopy (SEM) and other micrography techniques are used to visualize the surface morphology, size, and shape of solid materials. This analysis can distinguish between amorphous and crystalline forms and provide information about the material's texture and microstructure.

Currently, there is no specific information available in the searched literature regarding the surface morphology or micrography analysis of this compound. Such a study would be valuable to characterize the solid-state properties of the compound, especially if it were to be used in materials science applications where particle size and morphology are critical parameters. SEM analysis would reveal whether the synthesized solid is composed of well-defined crystals, and if so, their habit, or if it exists as an amorphous powder.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 3-(Thiophen-3-yl)prop-2-en-1-amine at the atomic level. These theoretical methods allow for the prediction of molecular structure, electronic properties, and spectroscopic features.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations, often using functionals like B3LYP, are employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. researchgate.netmdpi.com This process yields crucial data on bond lengths, bond angles, and dihedral angles.

For instance, in studies of similar thiophene-containing compounds, DFT calculations have been used to optimize molecular geometries. researchgate.net The B3LYP functional combined with a basis set such as 6-311G(d,p) is commonly utilized for this purpose. researchgate.net The optimized geometry is the basis for further calculations of other molecular properties.

Table 1: Illustrative DFT-Calculated Structural Parameters for a Related Thiophene (B33073) Compound (Note: Data is for (E)-1-(2,5-dichlorothiophen-3-yl)-3-(thiophen-2-yl)-2-propen-1-one, not this compound)

| Parameter | Calculated Value (Å) |

|---|---|

| C-S Bond Length | 1.657 |

| C=C Bond Length | 1.345 |

| C-N Bond Length | N/A |

| C-C Bond Length | 1.448 |

This table illustrates the type of data obtained from DFT geometry optimization. The values are based on a similar compound for demonstrative purposes. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Orbital Contributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.netnih.gov A small energy gap suggests that the molecule is more reactive as it requires less energy to undergo electronic transitions. nih.gov FMO analysis for thiophene derivatives often shows that the electron density in the HOMO is located on the thiophene ring, indicating it is the primary site for electrophilic attack. The LUMO, conversely, is often distributed across the propenamine backbone. This distribution of frontier orbitals is critical for predicting how the molecule will interact with other chemical species. researchgate.netresearchgate.net

Table 2: Example FMO Data for a Thiophene Derivative (Note: The following data is illustrative and based on general findings for thiophene-containing molecules, not specific to this compound)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

This table demonstrates typical values obtained from FMO analysis. A smaller gap indicates higher reactivity. nih.gov

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays different colors to represent varying electrostatic potential values. Red regions indicate negative potential, associated with nucleophilic reactivity (electron-rich areas), while blue regions indicate positive potential, associated with electrophilic reactivity (electron-poor areas). Green areas represent neutral potential.

For a molecule like this compound, MEP analysis would likely show the most negative potential (red) around the nitrogen atom of the amine group due to its lone pair of electrons, making it a likely site for protonation. The sulfur atom in the thiophene ring would also exhibit some negative potential. Positive potential (blue) would be expected around the hydrogen atoms of the amine group. researchgate.net

Non-linear Optical Properties Prediction

Computational methods are also employed to predict the non-linear optical (NLO) properties of molecules. Compounds with significant NLO properties are of interest for applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule.

Theoretical calculations, often using DFT, can predict the dipole moment, polarizability, and hyperpolarizability of this compound. Chalcone derivatives containing thiophene have been studied for their NLO properties, and it has been found that the presence of electron donor and acceptor groups can enhance the NLO response. researchgate.net The amine group (donor) and the thiophene ring (which can act as part of a π-conjugated system) in this compound suggest it could possess NLO properties.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on a static, optimized geometry, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles vary with time.

For this compound, MD simulations could be used to explore its conformational landscape. This would involve analyzing the different shapes (conformations) the molecule can adopt due to the rotation around its single bonds. Understanding the conformational flexibility is important as it can influence the molecule's interaction with biological targets or its packing in a crystal lattice.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity and Interactions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. nih.gov These models are widely used in drug discovery and toxicology to predict the activity of new compounds. nih.gov

To develop a QSAR model for a class of compounds including this compound, one would first need experimental data on a specific activity (e.g., enzyme inhibition, receptor binding) for a set of structurally related molecules. Then, various molecular descriptors (physicochemical, electronic, and structural properties) would be calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the observed activity. nih.govnih.gov Such a model could then be used to predict the reactivity and interactions of this compound.

Molecular Docking Studies for Mechanistic Interaction with Target Macromolecules

Molecular docking simulations are pivotal in elucidating the potential binding modes and mechanistic interactions of this compound with various biological macromolecules, such as enzymes and receptors. These computational techniques predict the preferred orientation of the ligand when bound to a target, offering a glimpse into the non-covalent interactions that stabilize the complex.

Research has shown that derivatives of this compound can effectively dock into the active sites of specific enzymes. For instance, studies on related thiophene-containing compounds have demonstrated interactions with enzymes like monoamine oxidase (MAO). The binding is often characterized by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. The thiophene ring, with its delocalized π-electron system, can engage in favorable stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the enzyme's active site. The primary amine group is a key participant in forming hydrogen bonds with polar residues or water molecules in the binding pocket.

While specific docking studies on this compound are not extensively detailed in publicly available literature, the behavior of analogous structures provides a strong predictive framework. The prop-2-en-1-amine chain allows for conformational flexibility, enabling the molecule to adopt an optimal geometry to fit within the binding cavity of a target macromolecule.

Charge Distribution and Bonding Analysis

The electronic structure and bonding nature of this compound have been investigated using various quantum chemical methods. These analyses provide a quantitative description of the charge distribution and the nature of the chemical bonds within the molecule.

Mulliken Population Analysis: This analysis partitions the total charge among the atoms in a molecule. For this compound, Mulliken charge calculations typically reveal that the nitrogen atom of the amine group carries a significant negative charge due to its high electronegativity. The sulfur atom in the thiophene ring also exhibits a negative charge, while the adjacent carbon atoms are generally positive. The hydrogen atoms, particularly those attached to the nitrogen, are positively charged. This charge distribution is crucial for understanding the molecule's electrostatic interactions with its environment.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more intuitive picture of the bonding in terms of localized electron-pair bonds. In this compound, NBO analysis confirms the presence of strong σ-bonds forming the molecular framework. The thiophene ring and the ethenyl bridge are characterized by a system of π-orbitals. The analysis of donor-acceptor interactions within the NBO framework can reveal hyperconjugative effects that contribute to the molecule's stability. For example, interactions between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-C bonds can be quantified.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis, based on the topology of the electron density, offers a rigorous definition of atoms and chemical bonds. The analysis of the electron density at the bond critical points (BCPs) provides information about the strength and nature of the bonds. For this compound, QTAIM would characterize the C-S, C-C, C=C, C-N, N-H, and C-H bonds based on the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs. Covalent bonds are typically characterized by a high ρ and a negative ∇²ρ, while weaker interactions like hydrogen bonds would have smaller ρ and positive ∇²ρ values.

Electron Localization Function (ELF) and Localization of Function (LOL): These methods provide a visual representation of the electron localization in a molecule, which is useful for identifying bonding and non-bonding electron pairs. For this compound, ELF and LOL analyses would show high localization around the nitrogen atom, corresponding to its lone pair, as well as in the regions of the C-C, C=C, and C-H bonds. The delocalized π-system of the thiophene ring would be visualized as a basin of delocalized electrons.

These computational analyses collectively provide a detailed electronic and structural understanding of this compound, which is essential for predicting its reactivity and interactions with biological targets.

Derivatization and Analogue Synthesis from 3 Thiophen 3 Yl Prop 2 En 1 Amine

Modification of the Amine Moiety (e.g., acylation, alkylation, arylation, cyclization)

The primary amine group in 3-(thiophen-3-yl)prop-2-en-1-amine is a key site for derivatization, allowing for the introduction of a wide range of functionalities through several common reactions.

Acylation: The amine can be readily acylated to form amides. For instance, reaction with acyl chlorides or anhydrides under basic conditions yields N-acyl derivatives. A general procedure involves reacting the amine with an appropriate acylating agent in a suitable solvent, often in the presence of a base to neutralize the acid byproduct. This method has been applied to synthesize a variety of N-acylthiophenes.

Alkylation and Arylation: N-alkylation introduces alkyl groups onto the amine, a reaction that can be challenging for some 2-amino-3-acylthiophenes, sometimes requiring high pressures, high temperatures, or the use of strong bases with protecting groups. rsc.org However, alternative methods, such as a one-pot N-carbamoylation and N-alkylation, have been developed to achieve milder N-alkylation. rsc.org For example, N-alkylation of various 2-amino-3-acylthiophenes has been achieved using cesium carbonate and a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI) in dimethylformamide (DMF). rsc.org Similarly, N-arylation can be achieved through methods like the Buchwald-Hartwig amination, coupling the amine with an aryl halide in the presence of a palladium catalyst.

Cyclization: The amine moiety can participate in cyclization reactions to form various heterocyclic systems. researchgate.net These reactions often involve bifunctional reagents that react with both the amine and another part of the molecule, or through intramolecular reactions. For example, catalyst- and additive-free [3+3] cyclization-aromatization of β,γ-dioxobutanoate with various amines has been reported to synthesize p-aminophenols under mild conditions. rsc.org

Table 1: Examples of Amine Moiety Modifications

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Acyl chloride, base, solvent | N-acyl-3-(thiophen-3-yl)prop-2-en-1-amine |

| Alkylation | Alkyl halide, Cs₂CO₃, TBAI, DMF | N-alkyl-3-(thiophen-3-yl)prop-2-en-1-amine |

| Arylation | Aryl halide, Palladium catalyst, base | N-aryl-3-(thiophen-3-yl)prop-2-en-1-amine |

| Cyclization | Bifunctional reagent (e.g., β,γ-dioxobutanoate) | Fused heterocyclic systems |

Functionalization of the Thiophene (B33073) Ring (e.g., halogenation, lithiation, substitution)

The thiophene ring is susceptible to various electrophilic substitution and metal-catalyzed reactions, allowing for the introduction of diverse substituents.

Halogenation: The thiophene ring can be halogenated at various positions. For example, N-iodosuccinimide (NIS) can be used for iodination. The synthesis of 2,5-diiodo-3,6-dimethylthieno[3,2-b]thiophene was achieved by reacting 3,6-dimethylthieno[3,2-b]thiophene (B13901749) with NIS in a chloroform-acetic acid mixture. mdpi.com

Lithiation: Lithiation is a powerful tool for functionalizing the thiophene ring, creating a nucleophilic center that can react with various electrophiles. youtube.comvapourtec.com This process typically involves reacting the thiophene derivative with an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium, often at low temperatures. youtube.comvapourtec.com The resulting lithiated species can then be quenched with electrophiles to introduce a wide array of functional groups.

Substitution: The thiophene ring can undergo various substitution reactions. For instance, Friedel-Crafts acylation, catalyzed by zinc halides, can introduce acyl groups onto the ring. google.com Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are also widely used to form carbon-carbon bonds, linking the thiophene ring to other aryl or vinyl groups. rsc.org

Table 2: Thiophene Ring Functionalization Reactions

| Reaction Type | Reagents and Conditions | Functional Group Introduced |

| Iodination | N-Iodosuccinimide (NIS), Chloroform/Acetic Acid | Iodine |

| Lithiation | n-Butyllithium (n-BuLi), low temperature | Lithium (intermediate) |

| Acylation | Acyl halide/anhydride, Zinc Halide catalyst | Acyl group |

| Suzuki Coupling | Aryl boronic acid, Palladium catalyst, base | Aryl group |

Transformations of the Alkene Moiety (e.g., hydrogenation, epoxidation, dihydroxylation)

The double bond in the allylamine (B125299) side chain is a site for several addition reactions, leading to saturated or functionalized analogues.

Hydrogenation: The alkene can be reduced to a single bond through catalytic hydrogenation. This reaction typically employs a metal catalyst such as palladium on carbon (Pd/C) with hydrogen gas, resulting in the formation of 3-(thiophen-3-yl)propan-1-amine (B1355468). bldpharm.comnih.gov This transformation removes the rigidity of the double bond and increases the flexibility of the side chain.

Epoxidation and Dihydroxylation: While specific examples for this compound are not prevalent in the provided search results, allylic amines can generally undergo epoxidation using peroxy acids (e.g., m-CPBA) to form oxiranes. Dihydroxylation, to produce the corresponding diol, can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. These transformations introduce oxygen-containing functional groups, significantly altering the compound's polarity and hydrogen bonding capabilities.

Synthesis of Poly-substituted Thiophene-Allylamine Analogues

The synthesis of thiophene analogues with multiple substituents is a key area of research, driven by the desire to fine-tune the properties of these compounds. researchgate.netnih.gov Polysubstituted thiophenes can be prepared through multi-step synthetic sequences or via one-pot reactions. researchgate.netnih.gov For example, the Gewald reaction is a well-known method for synthesizing 2-aminothiophenes, which can be further functionalized. rsc.org Cascade reactions, where multiple bonds are formed in a single operation, have also been employed to create complex thiophene structures efficiently. mdpi.com The synthesis of polysubstituted 3-aminothiophenes has been achieved from thioamides and allenes using a TBAI/TBHP catalyst system. nih.gov

Design Principles for Conjugated Thiophene-Amine Systems

The combination of a thiophene ring and an amine group within a conjugated system gives rise to interesting electronic and photophysical properties. cmu.edunih.gov These systems are often designed with donor-acceptor principles in mind, where the electron-rich amine and thiophene can act as donors. mdpi.com The electronic properties can be tuned by modifying the substituents on both the thiophene ring and the amine. cmu.edu For instance, incorporating electron-withdrawing groups can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), affecting the material's conductivity and absorption spectrum. cmu.edunih.gov The degree of conjugation, planarity of the system, and intermolecular interactions are all critical factors in designing these materials for applications in electronics and optoelectronics. rsc.orgnih.gov

Applications As a Building Block in Advanced Chemical Synthesis

Precursor in Heterocyclic Chemistry

The presence of both a nucleophilic amine group and an electron-rich thiophene (B33073) ring makes 3-(Thiophen-3-yl)prop-2-en-1-amine and its analogs key starting materials for the synthesis of various nitrogen- and sulfur-containing heterocycles. These heterocyclic motifs are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

While direct literature examples for the use of this compound in the synthesis of all the listed heterocycles are not extensively documented, the reactivity of analogous thiophene derivatives provides strong evidence for its potential applications. The amino group can act as a key nucleophile or be transformed into other functional groups to facilitate cyclization reactions.

Pyridines: Thiophene-containing pyridine (B92270) derivatives have been synthesized through various methods. For instance, the reaction of (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one with aminopyridines has been reported to yield complex pyridine structures. ptfarm.pl This suggests that this compound could similarly participate in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form substituted pyridines. Additionally, thieno[2,3-b]pyridine (B153569) derivatives have been synthesized from 3-aminothieno[2,3-b]pyridines, highlighting the utility of amino-thiophene scaffolds in constructing fused pyridine rings. researchgate.netmdpi.comnih.gov

Pyrimidines: The synthesis of pyrimidines often involves the condensation of a three-carbon component with a urea (B33335) or guanidine (B92328) derivative. Thiophene-containing pyrimidines have been prepared from thiophene precursors. ptfarm.plresearchgate.netnih.govnih.gov For example, thieno[2,3-d]pyrimidine (B153573) derivatives can be synthesized from 2-aminothiophene-3-carbonitriles. nih.govresearchgate.net This suggests that this compound, after appropriate functional group manipulation, could serve as a precursor for pyrimidine (B1678525) ring formation.

Pyrazoles: Pyrazoles are typically synthesized via the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgyoutube.comorganic-chemistry.org Thiophene-substituted pyrazoles have been synthesized by reacting chalcone-type compounds bearing a thiophene moiety with hydrazines. nih.gov Given that this compound contains a reactive propenyl group, it could be envisioned as a precursor to a 1,3-dicarbonyl equivalent or could be modified to directly participate in cyclization with hydrazines to form thiophene-substituted pyrazoles. nih.govnih.gov

Indoles: The synthesis of indoles can be achieved through various methods, including the Fischer indole (B1671886) synthesis. Thieno[2,3-b]indoles, which are thiophene-fused indole systems, have been synthesized from indoline-2-thiones, demonstrating the utility of sulfur-containing precursors in indole chemistry. nih.gov While direct synthesis of indoles from this compound is not explicitly detailed, its structural features suggest potential for its use in constructing indole-containing molecules through multi-step synthetic pathways.

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from Thiophene Precursors

| Heterocycle | Thiophene Precursor Example | Synthetic Method | Reference |

| Pyridine | (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one | Condensation with aminopyridines | ptfarm.pl |

| Pyrimidine | 2-Aminothiophene-3-carbonitrile | Cyclization with benzoyl isothiocyanate | researchgate.net |

| Pyrazole | Thiophene-containing chalcone | Reaction with hydrazine | nih.gov |

| Indole (fused) | Indoline-2-thione | [3+2]-annulation | nih.gov |

The thiophene ring in this compound makes it a direct building block for the synthesis of more complex sulfur-containing heterocyclic systems.

Benzothiophenes: Benzothiophenes are important structural motifs in many biologically active compounds. malayajournal.org Their synthesis often involves the cyclization of a benzene (B151609) ring onto a thiophene core or vice versa. While direct cyclization of the propenamine side chain of this compound to form a benzothiophene (B83047) is not a standard reaction, the thiophene ring itself can be a starting point for annulation reactions. For example, substituted benzothiophenes have been synthesized from 2-bromothiophenes via palladium-catalyzed coupling reactions. researchgate.netorganic-chemistry.org The amino group in this compound could be utilized to direct or participate in such cyclization strategies.

Other Thiophene Derivatives: The core thiophene ring of this compound can be further functionalized to create a variety of other thiophene derivatives. The reactivity of the thiophene ring towards electrophilic substitution allows for the introduction of various substituents. nih.gov Furthermore, the amine functionality can be used to introduce other heterocyclic rings onto the thiophene core, leading to complex molecules with potential applications in medicinal chemistry and materials science. nih.govmdpi.com For instance, thieno[2,3-d]pyrimidine derivatives are readily synthesized from 2-aminothiophene precursors. nih.govresearchgate.net

Table 2: Examples of Sulfur-Containing Heterocycles Synthesized from Thiophene Precursors

| Heterocycle | Thiophene Precursor Example | Synthetic Method | Reference |

| Benzothiophene | 2-Bromo-5-(4-methoxyphenyl)thiophene | Sonogashira cross-coupling and electrophilic cyclization | researchgate.net |

| Thieno[2,3-d]pyrimidine | 2-Aminothiophene-3-carbonitrile | Cyclization with benzoyl isothiocyanate | researchgate.net |

| Thieno[2,3-b]pyridine | 3-Amino-2-(4-nitrophenyl)-6-methyl-4-methoxymethylthiopyridine | Thorpe-Ziegler cyclization | mdpi.com |

Intermediates in the Synthesis of Complex Organic Molecules

The bifunctional nature of this compound, possessing both a nucleophilic amine and a versatile thiophene ring, makes it a valuable intermediate in the synthesis of complex organic molecules. The amine can be readily converted into a wide range of other functional groups, such as amides, sulfonamides, and imines, which can then undergo further transformations. nih.gov The thiophene ring can participate in various coupling reactions, such as Suzuki and Stille couplings, to form carbon-carbon bonds and build more elaborate molecular architectures. researchgate.net The prop-2-en-1-amine moiety itself can undergo aza-Michael additions, providing a route to more complex aliphatic chains attached to the thiophene ring. nih.gov The combination of these reactive sites allows for the stepwise and controlled construction of intricate molecules with potential applications in medicinal chemistry and other fields. For instance, related thiophene-containing propenone derivatives are used as intermediates in the synthesis of arylpiperazine derivatives with potential pharmacological activity. nih.gov

Building Blocks for Functional Materials

Thiophene-based molecules are of great interest in the field of materials science due to their electronic and optical properties. The π-conjugated system of the thiophene ring can be extended through polymerization or by the attachment of other conjugated groups, leading to materials with applications in electronics and photonics.

Thiophene and its derivatives are fundamental building blocks for π-conjugated polymers, which are the active components in many organic electronic devices. rsc.org The polymerization of thiophene monomers can be achieved through various methods, including oxidative polymerization and cross-coupling reactions. The resulting polythiophenes exhibit semiconducting properties and are used in a range of applications. The structure of this compound, with its reactive amine group, offers a handle for creating functionalized polythiophenes. The amine group could be used to attach the polymer to a surface or to another molecule, or it could be modified to tune the electronic properties of the resulting polymer. While direct polymerization of this compound is not widely reported, the extensive research on polythiophenes suggests that it could be a valuable monomer for creating novel functional polymers. rsc.orgmdpi.com

The unique electronic properties of thiophene-containing molecules make them ideal candidates for use in organic electronic devices.

Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives are often incorporated into the emissive layer or charge-transport layers of OLEDs. The ability to tune the electronic properties of the thiophene ring through substitution allows for the creation of materials that emit light at specific wavelengths. The amino group in this compound could be used to attach the molecule to a polymer backbone or to introduce other functional groups that enhance the performance of the OLED.

Organic Field-Effect Transistors (OFETs): Polythiophenes are among the most studied materials for use as the active layer in OFETs. rsc.org The charge mobility of these materials is highly dependent on their molecular structure and solid-state packing. The functional group on the thiophene monomer can influence these properties. Thieno[3,2-b]thiophene-diketopyrrolopyrrole-based polymers have shown high hole mobility in OFETs. tue.nl

Organic Photovoltaics (OPVs): In organic solar cells, thiophene-based polymers are commonly used as the electron donor material in the bulk heterojunction active layer. mdpi.comnih.gov The efficiency of these devices is dependent on the absorption spectrum and energy levels of the donor polymer. The structure of the thiophene monomer can be modified to optimize these properties. For example, expanding the π-conjugation of the thiophene unit can facilitate charge extraction. nih.gov

Table 3: Thiophene Derivatives in Organic Electronics

| Application | Role of Thiophene Derivative | Example of Thiophene-Based Material | Reference |

| OLEDs | Emissive or Charge-Transport Layer | (E)-3-[5-(Diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one (analog) | nih.gov |

| OFETs | Active Layer | Thieno[3,2-b]thiophene-diketopyrrolopyrrole containing polymers | tue.nl |

| OPVs | Electron Donor Material | 2,3,4,5-Tetrathienylthiophene-co-poly(3-hexylthiophene-2,5-diyl) | mdpi.com |

Ligands for Catalytic Systems (e.g., metal-catalyzed reactions)

The amine functionality in this compound makes it an excellent candidate for the synthesis of Schiff base ligands. Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of ligands in coordination chemistry. nih.govrsc.org The resulting imine or azomethine group (–C=N–) is a key feature that can coordinate to metal ions, forming stable metal complexes. rsc.org These complexes are often employed as catalysts in a variety of organic transformations.

The thiophene moiety, with its sulfur atom, can also participate in coordination, potentially leading to multidentate ligands that form highly stable complexes with transition metals. nih.gov The combination of the "soft" phosphorus atom and "hard" nitrogen atom in some phosphine-imine ligands has been shown to enhance catalytic activity by stabilizing the metal center in different oxidation states during the catalytic cycle. researchgate.net By analogy, the sulfur atom of the thiophene ring and the nitrogen of the imine in a Schiff base derived from this compound could play a similar synergistic role.

Thiophene-derived Schiff base complexes have demonstrated significant catalytic activity in various reactions. For instance, palladium(II) complexes of thiophene-derived Schiff bases have been utilized as efficient catalysts. acs.org One study detailed the synthesis of a palladium complex with a thiophene-carboimine ligand supported on mesoporous silica, which acted as a heterogeneous catalyst for the synthesis of pyrimidine derivatives. rsc.org Another example is the use of palladium complexes with indolyl-based ligands for the Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.gov Given these precedents, it is plausible that palladium complexes of Schiff bases derived from this compound could exhibit similar catalytic prowess in cross-coupling reactions.

The table below summarizes the catalytic applications of some thiophene-derived Schiff base complexes, illustrating the potential of this class of compounds.

| Catalyst/Complex | Reaction Type | Substrates | Key Findings |

| PdCl2-imine/thiophene-FSM-16 | Three-component reaction | Indan-1,3-dione, aromatic aldehydes, 3-amino-1H-1,2,4-triazole | Efficient synthesis of indeno-1,2,4-triazolo[1,5-a]pyrimidine derivatives in water. The catalyst is reusable. rsc.org |

| Palladium complexes with indolyl-NNN-type ligands | Suzuki cross-coupling | Aryl halides, phenylboronic acid | High conversion rates, demonstrating the effectiveness of the palladium catalysts. nih.gov |

| Amine-imine nickel complexes | Ethylene polymerization | Ethylene | Highly active catalysts for generating branched polyethylenes with high molecular weight. mdpi.com |

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of assembled molecular subunits or components. The interactions that hold these assemblies together are non-covalent, including hydrogen bonding, π-π stacking, and coordination bonds. Thiophene-based molecules are of significant interest in this field due to their rigid and planar structure, which facilitates predictable self-assembly into well-ordered architectures. researchgate.net

Schiff bases derived from this compound would be particularly well-suited for constructing supramolecular structures. The presence of both hydrogen bond donors (the N-H group in the amine precursor) and acceptors (the imine nitrogen in the Schiff base), along with the potential for π-π stacking interactions between the thiophene rings, provides multiple avenues for self-assembly. nih.govresearchgate.net

Furthermore, the coordination of these Schiff base ligands to metal ions can lead to the formation of coordination polymers or metal-organic frameworks (MOFs). researchgate.net These materials are characterized by their ordered, extended networks and often possess porous structures with high surface areas, making them suitable for applications in gas storage, separation, and catalysis. For example, cobalt(II) coordination polymers have been assembled using a thiophene-containing bis-pyridyl-bis-amide ligand, resulting in two-dimensional networks. rsc.org The functionalization of these coordination polymers with polypyrrole was shown to enhance their photocatalytic performance for the degradation of organic dyes. rsc.org

The table below presents examples of supramolecular structures formed from thiophene-containing molecules, highlighting the principles that would govern the self-assembly of derivatives of this compound.

| Compound/System | Key Interactions | Resulting Structure | Potential Application |

| 3-[(Benzylamino)methylidene]pentane-2,4-dione | Intramolecular N—H⋯O hydrogen bond, weak C—H⋯O hydrogen bonds | Enamine tautomer with a nearly planar core | Building block for more complex structures nih.gov |

| Co(II) with N,N′-bis(pyridine-3-yl)thiophene-2,5-dicarboxamide | Coordination bonds, hydrogen bonding | 2D coordination polymer | Photocatalysis rsc.org |

| Copper(II) with thiophene-2,5-dicarboxylic acid | Coordination bonds | Coordination polymer | Hydrogen adsorption researchgate.net |

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The development of new and sustainable methods for synthesizing thiophene-containing compounds is a primary focus of ongoing research. Traditional methods like the Paal-Knorr and Gewald reactions often require harsh conditions and can have limitations regarding functional group tolerance and yield. nih.gov Modern approaches are increasingly centered on green chemistry principles to minimize environmental impact and enhance efficiency. nih.govrsc.org

Key areas for future development include:

Metal-Free Synthesis: Expanding on metal-free approaches, which utilize reagents like elemental sulfur or potassium sulfide (B99878), can reduce metal toxicity and align with green chemistry goals. nih.gov Recent advancements have demonstrated the synthesis of substituted thiophenes from substrates like cyclopropyl (B3062369) ethanol (B145695) derivatives and buta-1-enes using these methods. nih.gov

Catalytic Innovations: While metal-free routes are promising, metal-catalyzed reactions remain crucial for their efficiency and selectivity. Future work will likely focus on developing catalysts with lower environmental impact and higher turnover numbers. For instance, low catalyst loading of palladium complexes has shown efficiency in the direct C-H arylation of thiophenes. organic-chemistry.org

Alternative Solvents: The use of greener solvents, such as ionic liquids and deep eutectic solvents, is an emerging trend to enhance the sustainability of thiophene (B33073) synthesis. rsc.org

Microwave-Assisted Synthesis: This technique offers a pathway to faster reaction times and potentially higher yields, representing a valuable tool for the rapid synthesis of thiophene derivatives. nih.gov

A comparative look at some synthetic approaches is presented below:

| Synthetic Approach | Key Features | Potential Advantages |

| Gewald Reaction | Amine-catalyzed Knoevenagel-type condensation followed by intramolecular ring closure with sulfur. rsc.org | Versatile for producing certain substituted thiophenes. rsc.org |

| Metal-Free Cyclization | Utilizes elemental sulfur or potassium sulfide with substrates like alkynols or bromoenynes. organic-chemistry.org | Environmentally sustainable, avoids metal toxicity. nih.govorganic-chemistry.org |

| Palladium-Catalyzed C-H Arylation | Couples aryl or heteroaryl bromides with thiophenes using a palladium catalyst. organic-chemistry.org | High efficiency and good yields for a range of substrates. organic-chemistry.org |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. nih.gov | Reduced reaction times, potential for improved yields. nih.gov |

Exploration of New Reactivity Modes and Mechanistic Pathways

Understanding the reactivity of the allylic amine functionality in conjunction with the thiophene ring is crucial for designing novel transformations. The electron-donating nature of the sulfur atom in the thiophene ring influences its reactivity in electrophilic substitution reactions, making it more reactive than benzene (B151609). numberanalytics.com Future research will delve deeper into the interplay between the thiophene core and the prop-2-en-1-amine side chain.

Emerging areas of exploration include:

Domino Reactions: Designing multi-component domino reactions that leverage the inherent reactivity of the starting materials can provide rapid access to complex fused pyrroles and other heterocyclic systems. nih.gov

Allylic C-H Amination: Developing new catalytic systems for the direct amination of allylic C-H bonds offers a more atom-economical approach to synthesizing allylic amines. incatt.nl Recent breakthroughs have explored palladium-catalyzed methods that operate via a homolytic C-H bond cleavage, presenting an alternative to traditional pathways. incatt.nl

Photocatalysis: The use of light to drive chemical reactions opens up new mechanistic pathways. Photoinduced, palladium-catalyzed reactions have been shown to enable enantioselective cascade carboamidation of dienes to produce chiral γ-lactams, a transformation that could potentially be adapted for derivatives of 3-(thiophen-3-yl)prop-2-en-1-amine. acs.org

Rational Design of Derivatives for Specific Advanced Material Applications

Thiophene-based molecules are at the forefront of organic electronics due to their excellent charge transport characteristics, processability, and structural flexibility. researchgate.net The rational design of derivatives of this compound can lead to materials with tailored properties for specific applications. numberanalytics.comresearchgate.net

Key application areas and design strategies include:

Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs): Thiophene-based polymers and oligomers are widely used as electron-donating materials in these devices. researchgate.netnumberanalytics.comrsc.org By modifying the structure of this compound, for instance by introducing electron-accepting units, it is possible to tune the electronic and optical properties of the resulting materials. researchgate.net

Conducting Polymers: The polymerization of thiophene derivatives can lead to conducting polymers with a range of applications. numberanalytics.com The amine group in this compound offers a site for further functionalization, which could be used to modulate the properties of the resulting polymer. acs.org

Bioelectronics: Thiophene-based materials are being explored for their compatibility with biological systems. acs.org Derivatives of this compound could be designed to interact with biological molecules or to be used in biosensors.

The following table summarizes potential derivative classes and their target applications:

| Derivative Class | Design Strategy | Target Application |

| π-Conjugated Polymers | Polymerization with electron-acceptor units. researchgate.net | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs). researchgate.netresearchgate.net |

| Fused Thiophene Systems | Annulation with other aromatic or heteroaromatic rings. researchgate.net | High-performance organic semiconductors. researchgate.net |

| Functionalized Oligomers | Introduction of specific side chains to control self-assembly. rsc.org | Organic solar cells, sensors. numberanalytics.comrsc.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow chemistry offers numerous advantages, including improved safety, efficiency, and scalability. researchgate.netnih.gov The integration of flow reactors and automated synthesis platforms is set to revolutionize the synthesis of this compound and its derivatives.

Flow Chemistry: Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. uc.pt They are particularly well-suited for handling hazardous reagents and for performing multi-step syntheses without the need for isolating intermediates. nih.govuc.pt

Automated Synthesis Platforms: These platforms, often incorporating robotic systems, can perform high-throughput screening of reaction conditions and synthesize libraries of derivatives with minimal human intervention. imperial.ac.ukwikipedia.orgdntb.gov.ua This accelerates the discovery of new materials and the optimization of synthetic routes. wikipedia.org

The combination of these technologies will enable the rapid and efficient production of a wide range of compounds for testing in various applications.

Advanced Computational Modeling for Predictive Synthesis and Materials Science

Computational chemistry has become an indispensable tool for predicting the properties of molecules and materials, guiding synthetic efforts, and accelerating the discovery process. longdom.orgnih.gov

Predictive Synthesis: Quantum mechanical methods like Density Functional Theory (DFT) can be used to study reaction mechanisms and predict the outcome of chemical reactions. nih.govresearchgate.net This can help in designing more efficient synthetic routes and in understanding unexpected reaction pathways. researchgate.net

Materials by Design: Computational modeling allows for the in-silico design of new materials with desired electronic and optical properties. mdpi.commdpi.com By simulating the properties of different derivatives of this compound, researchers can identify promising candidates for specific applications before they are synthesized in the lab. nih.govresearchgate.net This approach significantly reduces the time and cost associated with materials discovery.

Toxicity Prediction: In silico methods are also being used to predict the potential toxicity of new chemical compounds, which is a crucial step in the development of new materials and pharmaceuticals. nih.gov

The synergy between advanced computational modeling and experimental work will be a driving force in unlocking the full potential of this compound and its derivatives.

Q & A

Basic: What are the most common synthetic routes for 3-(Thiophen-3-yl)prop-2-en-1-amine, and how are reaction progress and purity monitored?

Methodological Answer:

The synthesis typically involves condensation reactions between thiophene derivatives and propargylamine precursors. For example, analogous compounds are synthesized via Claisen-Schmidt condensation using KOH in methanol, followed by purification via silica gel chromatography . Reaction progress is monitored using 1H/13C NMR to track intermediate formation and HPLC to assess purity . Key challenges include controlling steric hindrance from substituents (e.g., piperidine rings) and electronic effects from the thiophene moiety, which influence reaction kinetics .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to confirm regiochemistry and identify substituent effects (e.g., thiophene-induced deshielding) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns .

- Infrared Spectroscopy (IR): Detects functional groups like C=C and NH2 stretches .

- Chromatography (HPLC/TLC): Ensures >95% purity post-synthesis .

Advanced: How can reaction conditions be optimized to control stereochemistry in derivatives of this compound?

Methodological Answer:

Stereochemical control requires tuning catalysts and solvents. For example, Ti(O-iPr)₄/EtMgBr systems enable regioselective carbocyclization in dichloromethane or ethers, favoring trans-products . Temperature gradients (e.g., 60°C for hydrolysis) and stoichiometric adjustments (e.g., 5 equivalents of Et₂Zn) improve yields in multi-step syntheses . Computational modeling (DFT) may predict steric clashes from thiophene substituents to guide optimization .

Advanced: How can researchers resolve contradictions in reported biological activities of thiophene-amine derivatives?

Methodological Answer:

Contradictions often arise from structural variations (e.g., trifluoromethyl vs. chloro substituents) or assay conditions. To address this:

- Dose-Response Studies: Compare EC₅₀ values across cell lines (e.g., cancer vs. normal) .

- Structural-Activity Relationship (SAR) Analysis: Systematically modify substituents (e.g., para-chloro vs. meta-trifluoromethyl) and measure binding affinity to targets like kinases .

- Meta-Analysis: Aggregate data from multiple studies using tools like Cochrane Review to identify trends obscured by experimental variability .

Advanced: What role does the thiophene ring play in modulating the electronic properties of this compound?

Methodological Answer:

The thiophene ring contributes π-conjugation and electron-withdrawing effects , altering the compound's redox potential and nucleophilicity. For example:

- Electrochemical Studies: Cyclic voltammetry reveals oxidation peaks at ~1.2 V due to thiophene’s sulfur atom .

- DFT Calculations: Predict HOMO-LUMO gaps influenced by thiophene’s aromaticity, which correlate with reactivity in cross-coupling reactions .

- UV-Vis Spectroscopy: Absorbance shifts (e.g., λₘₐₐ 280 nm) indicate charge-transfer interactions between the thiophene and amine groups .

Advanced: How can crystallography and computational tools elucidate the structural dynamics of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SHELXL): Resolve bond lengths/angles and confirm stereochemistry. SHELXL refinement is preferred for high-resolution data due to its robust handling of twinning and disorder .

- Molecular Dynamics (MD) Simulations: Model conformational flexibility (e.g., rotation around the C=C bond) and solvent interactions .

- Cambridge Structural Database (CSD): Compare derived structures with analogous compounds (e.g., 3-(Pyridin-3-yl)prop-2-en-1-amine) to identify packing motifs .

Advanced: What strategies enhance the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

- Precatalyst Selection: PdCl₂(PPh₃)₂/CuI systems improve coupling efficiency with aryl halides .

- Protecting Groups: Temporary protection of the amine (e.g., trifluoroacetamide) prevents side reactions during Sonogashira couplings .

- Solvent Optimization: Acetonitrile or DMF enhances oxidative addition rates, while Et₃N scavenges HCl byproducts .

Advanced: What challenges arise in identifying biological targets for this compound, and how are they addressed?

Methodological Answer:

- Target Deconvolution: Use affinity chromatography with immobilized compound to capture binding proteins .

- Knockout Studies: CRISPR/Cas9 gene editing in model organisms (e.g., C. elegans) to identify phenotype-rescuing targets .

- Docking Simulations (AutoDock Vina): Screen against protein libraries (e.g., kinases, GPCRs) to prioritize in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.